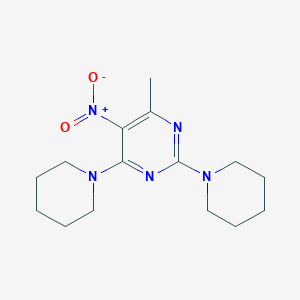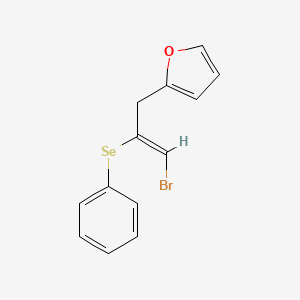
Nickel(2+);octanoic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) octanoate hydrate can be synthesized through the reaction of nickel(II) salts with octanoic acid. A common method involves dissolving nickel(II) acetate tetrahydrate in water, followed by the addition of octanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the nickel(II) octanoate complex. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods: In industrial settings, the production of nickel(II) octanoate hydrate may involve larger-scale reactions using similar principles. The process typically includes the use of nickel(II) chloride or nickel(II) sulfate as starting materials, which are reacted with octanoic acid in the presence of a suitable solvent. The reaction mixture is then subjected to purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) octanoate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under specific conditions.
Reduction: It can be reduced to nickel(0) or nickel(I) species using appropriate reducing agents.
Substitution: The octanoate ligands can be substituted with other ligands, such as phosphines or amines, to form different nickel complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: New nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickel(II) octanoate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of nickel-based catalysts, coatings, and other industrial materials.
Mécanisme D'action
The mechanism by which nickel(II) octanoate hydrate exerts its effects involves the coordination of the nickel ion with various ligands. The nickel ion can interact with biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound’s activity is influenced by the nature of the ligands and the specific coordination environment around the nickel ion .
Comparaison Avec Des Composés Similaires
- Nickel(II) acetate tetrahydrate
- Nickel(II) chloride
- Nickel(II) sulfate
- Nickel(II) acetylacetonate
Comparison: Nickel(II) octanoate hydrate is unique due to its specific octanoate ligands, which impart distinct properties compared to other nickel(II) compounds. For example, nickel(II) acetate tetrahydrate and nickel(II) chloride are more commonly used in aqueous solutions, while nickel(II) octanoate hydrate is often used in organic solvents. Additionally, the octanoate ligands provide different steric and electronic environments, influencing the reactivity and stability of the compound .
Propriétés
Formule moléculaire |
C16H34NiO5+2 |
|---|---|
Poids moléculaire |
365.13 g/mol |
Nom IUPAC |
nickel(2+);octanoic acid;hydrate |
InChI |
InChI=1S/2C8H16O2.Ni.H2O/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);;1H2/q;;+2; |
Clé InChI |
GOLWVMMVTHBFHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)
![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)




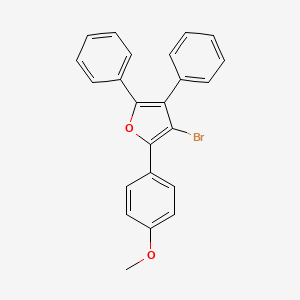

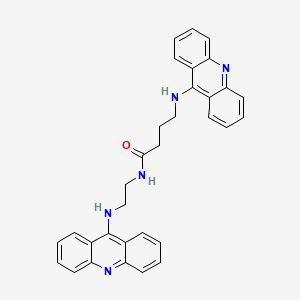
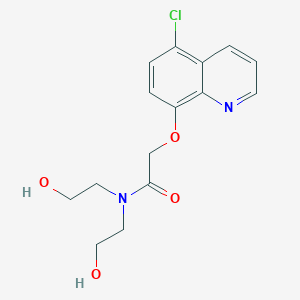
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
